Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate
Description
Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate (CAS: 1032349-97-5) is a carbamate derivative with a molecular formula of C₁₆H₂₀N₂O₂ and a molar mass of 272.34 g/mol . It features a cyclobutyl ring substituted with a 4-cyanophenyl group and a tert-butoxycarbonyl (Boc) protecting group. The compound has a density of 1.13 g/cm³ and is stored at 2–8°C to ensure stability. Its synthesis and handling data, such as volumetric properties at various concentrations (e.g., 1 mM: 3.672 mL for 1 mg), highlight its solubility characteristics in laboratory settings .
Properties
IUPAC Name |
tert-butyl N-[1-(4-cyanophenyl)cyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-15(2,3)20-14(19)18-16(9-4-10-16)13-7-5-12(11-17)6-8-13/h5-8H,4,9-10H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZPOTHSWMRTJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676801 | |
| Record name | tert-Butyl [1-(4-cyanophenyl)cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032349-97-5 | |
| Record name | tert-Butyl [1-(4-cyanophenyl)cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl (1-(4-cyanophenyl)cyclobutyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate typically involves the reaction of tert-butyl carbamate with 1-(4-cyanophenyl)cyclobutanone. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Oxidized derivatives of the cyanophenyl group.
Reduction: Reduced forms of the cyanophenyl group.
Substitution: Substituted derivatives with new functional groups replacing the tert-butyl or cyanophenyl groups
Scientific Research Applications
Chemical Properties and Structure
Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate has the molecular formula . The compound features a tert-butyl group, a cyanophenyl group, and a cyclobutylcarbamate moiety. These structural components endow the compound with interesting chemical properties that are exploited in various applications.
Chemistry
- Building Block for Synthesis : this compound serves as a versatile building block for synthesizing more complex organic molecules. Its reactive functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Nucleophiles (amines, thiols) | Presence of a base |
Biology
- Potential Biological Activities : This compound is under investigation for its biological activities, particularly in enzyme inhibition and receptor binding. The cyanophenyl group is believed to enhance binding affinity to specific targets, making it a candidate for further biological studies.
Medicine
- Therapeutic Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer properties. Research is ongoing to elucidate its mechanisms of action and therapeutic potential.
Case Study 1: Synthesis of Related Compounds
In a study focusing on the synthesis of pyrimidine derivatives, this compound was utilized as a precursor. The reaction conditions involved heating in dioxane with N-ethyl-N,N-diisopropylamine at 100°C for 18 hours. The yield was reported at 59%, indicating its effectiveness as a synthetic intermediate .
Another study investigated the compound's potential as an enzyme inhibitor. Initial assays indicated that it could inhibit specific enzymes involved in inflammatory pathways, suggesting its utility in developing anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyanophenyl group may play a role in binding to the active site of enzymes, while the cyclobutylcarbamate moiety may contribute to the overall stability and specificity of the interaction .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
tert-butyl 1-(3-bromophenyl)cyclobutylcarbamate (CAS: 1245647-81-7)
- Key Differences: Replaces the 4-cyanophenyl group with a 3-bromophenyl substituent.
- Impact: Bromine’s electron-withdrawing nature and larger atomic radius compared to cyano may alter reactivity in cross-coupling reactions. Pricing data (e.g., 1g: €296.00) suggests higher production costs due to bromine’s handling requirements .
tert-butyl 1-(4-nitrophenyl)cyclobutylcarbamate (CAS: 1359656-25-9)
- Key Differences: Substitutes the cyano group with a nitro group.
tert-butyl (1-(4-aminophenyl)cyclobutyl)carbamate
- Key Differences: Replaces the cyano group with an amino group.
- This makes it more reactive in nucleophilic substitution reactions .
Ring Size Variations
tert-butyl (1-(4-cyanophenyl)cyclopropyl)carbamate (CAS: 1338243-87-0)
- Key Differences : Cyclopropane ring instead of cyclobutane.
- Impact : The smaller ring increases strain energy, reflected in a higher predicted density (1.15 g/cm³ ) and altered boiling point (407.3°C ) compared to the cyclobutane analog .
(S)-tert-butyl 1-(4-cyanophenyl)ethylcarbamate (CAS: 847729-63-9)
Functional Group Variations
1-(4-Cyanophenyl)-3-(3-methoxyphenyl)urea (Compound 6l, CAS: Not provided)
- Key Differences : Urea core instead of carbamate.
- Impact : Urea’s hydrogen-bonding capacity (via two NH groups) increases binding affinity in enzyme inhibition assays, as seen in its higher yield (83% ) and ESI-MS data (m/z 268.1 [M+H]⁺ ) .
tert-butyl (4-chlorophenethyl)carbamate (CAS: 167886-56-8)
- Key Differences: Chlorophenethyl group replaces the 4-cyanophenylcyclobutyl moiety.
Physical and Chemical Property Comparison
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Key Functional Group |
|---|---|---|---|---|---|
| Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate | 1032349-97-5 | C₁₆H₂₀N₂O₂ | 272.34 | 1.13 | Carbamate, Cyano |
| tert-butyl (1-(4-cyanophenyl)cyclopropyl)carbamate | 1338243-87-0 | C₁₅H₁₈N₂O₂ | 258.32 | 1.15 | Cyclopropane, Cyano |
| 1-(4-Cyanophenyl)-3-(3-methoxyphenyl)urea | - | C₁₅H₁₃N₃O₂ | 267.28 | - | Urea, Methoxy |
| tert-butyl 1-(4-nitrophenyl)cyclobutylcarbamate | 1359656-25-9 | C₁₅H₂₀N₂O₄ | 292.33 | - | Nitro |
Biological Activity
Tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate (CAS No. 1032349-97-5) is a compound notable for its unique structural features, including a tert-butyl group, a cyanophenyl moiety, and a cyclobutylcarbamate structure. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is C16H20N2O2. Its synthesis typically involves the reaction of tert-butyl carbamate with 1-(4-cyanophenyl)cyclobutanone, utilizing bases like sodium hydride or potassium carbonate in solvents such as DMF or THF under elevated temperatures.
The precise mechanism of action for this compound remains partially elucidated. It is believed to interact with specific molecular targets, such as enzymes or receptors, influenced by its functional groups. The cyanophenyl group may facilitate binding to active sites on enzymes, while the cyclobutylcarbamate component contributes to the stability and specificity of these interactions.
Enzyme Inhibition
Research indicates that this compound exhibits potential enzyme inhibition properties. In particular, it has been studied for its effects on various biochemical pathways relevant to disease states, including cancer and inflammation. The compound may modulate the activity of enzymes involved in these pathways, providing a basis for its therapeutic potential .
Anticancer Properties
Case studies have demonstrated the compound's potential in anticancer applications. For instance, it has been shown to inhibit the Akt signaling pathway, which is often overactive in cancer cells. By inhibiting this pathway, the compound may induce apoptosis (programmed cell death) in tumor cells, thereby contributing to its anticancer efficacy .
In Vitro Studies
In vitro studies have highlighted the compound's ability to affect cell viability and proliferation rates in various cancer cell lines. For example, treatment with this compound resulted in significant reductions in cell growth in breast and prostate cancer models .
Animal Models
In vivo studies using animal models have further corroborated these findings. For example, administration of the compound in models of inflammatory pain revealed its potential analgesic effects, suggesting that it may modulate pain pathways through its interaction with specific receptors .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl 1-(4-bromophenyl)cyclobutylcarbamate | Bromine substitution | Moderate anticancer activity |
| Tert-butyl 1-(4-cyanophenyl)cyclobutanecarboxylate | Carboxylic acid group | Enzyme inhibition potential |
| Tert-butyl 1-(4-cyanophenyl)cyclobutylamine | Amine group | Neuroprotective effects |
This table illustrates how variations in chemical structure can influence biological activity, providing insights into the design of new derivatives with enhanced efficacy.
Q & A
Q. What synthetic routes are recommended for preparing tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate?
- Methodological Answer : The synthesis typically involves carbamate protection (Boc-group introduction) and cyclobutane ring formation. A plausible route includes:
Cyclobutane Construction : Use [2+2] photocycloaddition or strain-driven cyclization of a pre-functionalized precursor.
Boc Protection : React the cyclobutylamine intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) under anhydrous conditions .
Functionalization : Introduce the 4-cyanophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, ensuring inert atmosphere and Pd-based catalysis.
Key Validation: Monitor reaction progress via TLC and confirm final structure via NMR and mass spectrometry.
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Handling : Use PPE (gloves, safety goggles, lab coat) and work in a fume hood to avoid inhalation/contact. Avoid strong acids/bases, which may degrade the Boc group .
- Storage : Maintain at 2–8°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis or oxidation. Monitor for discoloration or precipitate formation as stability indicators .
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the cyclobutyl ring (e.g., characteristic splitting patterns for strained C-H protons) and Boc-group tert-butyl signals (δ ~1.4 ppm) .
- IR Spectroscopy : Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) and nitrile C≡N absorption (~2240 cm⁻¹).
- Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility, melting point)?
- Methodological Answer :
- Multi-Technique Validation : Combine differential scanning calorimetry (DSC) for melting point analysis, dynamic vapor sorption (DVS) for hygroscopicity, and HPLC purity assays.
- Crystallography : If available, single-crystal X-ray diffraction provides definitive structural data to resolve ambiguities in melting points or stereochemistry .
- Solubility Profiling : Perform systematic solvent screens (e.g., DMSO, THF, ethyl acetate) under controlled temperature and agitation.
Q. What strategies assess the compound’s reactivity under varying pH or catalytic conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffered solutions (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC and identify byproducts (e.g., tert-butyl alcohol from Boc cleavage) .
- Catalytic Screening : Test Pd-, Ni-, or Cu-based catalysts for cross-coupling reactions with the 4-cyanophenyl group. Use DFT calculations to predict reactive sites (e.g., nitrile vs. carbamate electrophilicity) .
Q. How can computational modeling optimize its application in drug discovery?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs), focusing on the cyclobutyl ring’s steric effects and nitrile’s hydrogen-bond acceptor potential.
- ADMET Prediction : Apply QSAR models to estimate permeability (LogP), metabolic stability (CYP450 interactions), and toxicity (AMES test predictions).
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability in polar solvents?
- Methodological Answer :
- Controlled Replication : Repeat stability tests using rigorously dried solvents (e.g., THF distilled over Na/benzophenone) to exclude hydrolysis from trace moisture.
- Kinetic Studies : Perform Arrhenius analysis (thermal stability at 25–60°C) to quantify degradation rates. Compare with analogs (e.g., tert-butyl (4-hydroxycyclohexyl)carbamate ) to identify substituent-specific trends.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
